molecular formula C11H13ClN4O B2624384 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile CAS No. 885524-11-8

4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile

Cat. No.: B2624384
CAS No.: 885524-11-8
M. Wt: 252.7
InChI Key: RBHUKKVETQBKJC-UHFFFAOYSA-N
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Description

The compound 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile (referred to hereafter as Compound A) is a heterocyclic nitrile derivative featuring a fused [1,2,4]triazolo[4,3-a]azepine core. This bicyclic system comprises a seven-membered azepine ring fused with a triazole moiety, substituted at position 3 with a chlorinated butanenitrile side chain.

Properties

IUPAC Name

4-chloro-3-oxo-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)butanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4O/c12-6-9(17)8(7-13)11-15-14-10-4-2-1-3-5-16(10)11/h8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHUKKVETQBKJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)C(C#N)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the triazoloazepine core, which is then chlorinated and subsequently reacted with a butanenitrile derivative under controlled conditions. The reaction conditions often require the use of inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions. The final product is purified using techniques like recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common. Additionally, industrial processes may incorporate continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It serves as a precursor in the production of various industrial chemicals

Mechanism of Action

The mechanism of action of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloazepine ring structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Substituent Variations on the Triazoloazepine Core

The following analogs share the [1,2,4]triazolo[4,3-a]azepine scaffold but differ in substituents, influencing physicochemical and biological properties:

Compound Name Substituent/R-Group Molecular Formula Molecular Weight Key Features Evidence ID
Compound A 4-chloro-3-oxo-butanenitrile Not explicitly provided ~295–310 (estimated) Chlorine and nitrile groups enhance electrophilicity; ketone enables reactivity.
{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl} methanol -CH2OH C7H10N4O (inferred) ~166.19 Hydroxyl group increases hydrophilicity; potential for hydrogen bonding.
4-chloro-1-(2-{triazoloazepin-3-yl}ethyl)-1H-pyrazol-3-amine Ethyl-linked pyrazole-amine C12H8F3N5* 283.23 Fluorine and pyrazole-amine may improve bioavailability and target affinity.
2-{triazoloazepin-3-yl}ethanethioamide -CH2-C(S)NH2 C8H12N5S 210.30 Thioamide introduces sulfur-based interactions (e.g., metal coordination).
3-(3-Chlorophenyl)-triazoloazepine 3-chlorophenyl C12H11ClN4 246.70 Aromatic chloro-substituent enhances lipophilicity and π-π stacking.

*Note: Molecular formula for the pyrazole-amine derivative () includes fluorine, which is inconsistent with the provided name; further verification is required.

Functional Group Impact on Reactivity and Bioactivity

  • Nitrile Group (Compound A) : The nitrile moiety in Compound A may act as a hydrogen-bond acceptor or participate in click chemistry, contrasting with the thioamide group in ’s analog, which could engage in disulfide bonding or metalloenzyme interactions .
  • Ketone vs. Methanol Substituents: The 3-oxo group in Compound A offers a site for nucleophilic attack or reduction, whereas the methanol derivative () is more stable but less reactive .
  • Chlorophenyl vs.

Structural Complexity and Pharmacokinetic Implications

  • Compound A vs.
  • Ethyl vs. Spirocyclic Modifications : Tert-butyl spirocyclic derivatives (e.g., ) exhibit rigid conformations that may improve metabolic stability but reduce synthetic accessibility compared to Compound A’s flexible butanenitrile chain .

Biological Activity

4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile is a complex organic compound with the molecular formula C11H13ClN4OC_{11}H_{13}ClN_{4}O and a molecular weight of approximately 252.70 g/mol. This compound features a unique triazoloazepine ring structure fused with a butanenitrile moiety, making it of significant interest in biological and medicinal chemistry.

Biological Activity

Research indicates that this compound exhibits various biological activities which are crucial for its potential applications in pharmaceuticals. Its biological activity primarily stems from its ability to interact with specific molecular targets such as enzymes and receptors.

The mechanism of action involves the binding of the compound to specific enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects depending on the target pathway involved.

4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile can undergo several chemical reactions:

  • Oxidation : Can yield oxo derivatives.
  • Reduction : May produce amine derivatives.
  • Substitution : Halogen substitution can introduce different functional groups.

Antimicrobial and Antiviral Properties

Studies have shown that this compound exhibits promising antimicrobial and antiviral properties. For example:

  • Antimicrobial Activity : The compound has been tested against various bacterial strains and has shown significant inhibition rates.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. Notably:

  • Breast Cancer Cells (MCF-7) : The compound demonstrated moderate cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Data Table: Summary of Biological Activities

Biological ActivityTest SubjectResultsReference
AntimicrobialVarious BacteriaSignificant inhibition
CytotoxicityMCF-7 Cell LineModerate IC50
Enzyme InhibitionCOX-2Moderate inhibition
Enzyme InhibitionAChE and BChEIC50 values ranging 10.4 - 24.3 μM

Case Studies

  • Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 4-chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile against various pathogens. The results indicated that the compound exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment : Another research article focused on the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it significantly inhibited cell growth in MCF-7 cells with an IC50 value indicating its potential as an anticancer agent.

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